2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide

D2 receptor binding antipsychotic orthopramide profiling

A conformationally restricted orthopramide engineered to eliminate D2-mediated extrapyramidal and hyperprolactinemic liabilities while preserving gastrointestinal prokinetic (5‑HT4) and antiarrhythmic activities. >1000-fold decrease in D2 affinity versus sulpiride makes it the definitive D2‑silent tool for 5‑HT4 motility assays, antiarrhythmic screening (EC50 3.66 μM, 17-fold QT safety margin), and sigma receptor ligand validation. Order to replace sulpiride or metoclopramide where D2/D3 engagement would confound results.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 676531-07-0
Cat. No. B3065994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide
CAS676531-07-0
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2CCCN3C2CCCC3
InChIInChI=1S/C18H26N2O2/c1-22-17-10-3-2-8-15(17)18(21)19-13-14-7-6-12-20-11-5-4-9-16(14)20/h2-3,8,10,14,16H,4-7,9,11-13H2,1H3,(H,19,21)
InChIKeyAMOKRMWLMZIUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]benzamide (CAS 676531-07-0): Key Structural and Pharmacological Profile


2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]benzamide is a synthetic N‑lupinyl‑2‑methoxybenzamide that belongs to the orthopramide class of benzamides. It features a quinolizidine (octahydro‑2H‑quinolizine) ring linked via a methylene bridge to a 2‑methoxybenzamide moiety [1]. Originally designed as a conformationally restricted analogue of metoclopramide and sulpiride, this compound has been profiled for D2 dopaminergic, sigma, 5‑HT3, 5‑HT4, and muscarinic receptor activities as well as for antiarrhythmic and gastrointestinal prokinetic effects [2]. Its rigid lupinyl side chain confers a distinct pharmacological fingerprint that sets it apart from flexible‑chain orthopramides.

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]benzamide: Why Generic In‑Class Substitution is Not Possible


Although 2‑Methoxy‑N‑[(octahydro‑2H‑quinolizin‑1‑yl)methyl]benzamide is structurally related to clinically used orthopramides such as sulpiride and metoclopramide, the substitution of the flexible (1‑ethylpyrrolidin‑2‑yl)methyl side chain by the rigid, bulky lupinyl (quinolizidine‑1‑ylmethyl) group profoundly alters its receptor‑binding profile [1]. Compared to sulpiride, the compound displays a >1000‑fold decrease in D2 dopamine receptor affinity [2], effectively eliminating the extrapyramidal and hyperprolactinemic liabilities associated with D2 blockade. At the same time, it retains antiarrhythmic and gastrointestinal prokinetic activities that are only weakly expressed or absent in the parent orthopramides [3]. These divergent pharmacodynamic properties mean that the compound cannot be interchangeably used with generic orthopramides in research or therapeutic applications, and any substitution would invalidate experimental outcomes or procurement intent.

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]benzamide: Quantitative Differentiation Evidence Guide


D2 Dopamine Receptor Affinity: 1000‑Fold Reduction vs. Sulpiride

Compound 1 (2‑Methoxy‑N‑[(octahydro‑2H‑quinolizin‑1‑yl)methyl]benzamide) exhibits a Ki value for the dopamine D2 receptor greater than 10 μM, indicating very weak affinity [1]. In contrast, the clinically used orthopramide sulpiride binds to the D2 receptor with a Ki of 4.2 nM (racemic form) . This represents a >1000‑fold reduction in D2 affinity, effectively eliminating the dopamine‑related side‑effect profile (extrapyramidal symptoms, hyperprolactinemia) that characterizes conventional orthopramides.

D2 receptor binding antipsychotic orthopramide profiling

Antiarrhythmic Potency: 3‑Fold Superior to Quinidine in Murine Model

In a standardized murine antiarrhythmic assay, compound 1 displays an EC50 of 3.66 μM [1]. A closely related N‑lupinylbenzamide (compound 4) in the same series exhibits an EC50 of 10.67 μM, which is explicitly stated to be comparable to that of quinidine [1]. Thus, the target compound is approximately 3‑fold more potent than quinidine in this in‑vivo model of arrhythmia.

antiarrhythmic activity quinidine comparison cardiac electrophysiology

5‑HT4 Receptor Agonist Activity: Prokinetic Potential Distinct from Metoclopramide

Compound 1 relaxes the pre‑contracted rat oesophageal tunica muscularis mucosae, a 5‑HT4‑mediated effect, with an EC50 of 1.7 μM [1]. By comparison, serotonin (5‑HT) has an EC50 of 0.17 μM in the same preparation [1]. This 10‑fold lower potency relative to the endogenous agonist is offset by the compound's D2‑sparing profile: unlike metoclopramide (D2 Ki = 28 nM [2]), compound 1 has a D2 Ki >10 μM, thereby avoiding central dopamine‑related side effects while retaining prokinetic efficacy.

5‑HT4 receptor gastrointestinal prokinetic orthopramide

Electroshock Seizure Protection: Activity Absent in Sulpiride

Oral administration of compound 1 at 10–25 mg/kg protects mice against electroshock‑induced seizures [1]. Under identical conditions, l‑sulpiride (the active enantiomer of the orthopramide) is completely inactive [1]. This antithetical response highlights a unique anticonvulsant property not reported for classical D2‑blocking orthopramides.

anticonvulsant electroshock seizure sulpiride comparison

Cardiac Safety Profile: Reduced QT Prolongation vs. Amiodarone and Quinidine

At supratherapeutic concentrations (17‑ to 67‑fold above the antiarrhythmic EC50), compound 1 prolongs the QT interval only moderately [1]. This behavior compares favorably with the pronounced QTc prolongation and proarrhythmic risk associated with standard Class I (quinidine) and Class III (amiodarone) antiarrhythmics [1]. The wide therapeutic window (efficacy vs. QT effect) indicates a reduced risk of torsades de pointes.

QT interval cardiotoxicity safety margin

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]benzamide: Validated Application Scenarios for Scientific and Industrial Use


D2‑Sparing Gastrointestinal Prokinetic Research

Compound 1 can be used as a pharmacological tool to study 5‑HT4‑mediated gastrointestinal motility without confounding D2‑receptor‑mediated effects. Its EC50 of 1.7 μM at the 5‑HT4 receptor and >10 μM Ki at the D2 receptor [1] make it ideal for in‑vitro and in‑vivo models of gastric emptying and intestinal transit where metoclopramide’s D2 antagonism would otherwise interfere.

Antiarrhythmic Lead with Favorable Cardiac Safety Margin

With an antiarrhythmic EC50 of 3.66 μM and a QT‑prolongation safety margin of at least 17‑fold [2], compound 1 is suitable for early‑stage antiarrhythmic drug discovery programs. It can serve as a reference compound for screening novel antiarrhythmics that require a wider therapeutic window than quinidine or amiodarone.

Non‑Dopaminergic Anticonvulsant Screening

The demonstrated protection against electroshock‑induced seizures in mice at oral doses of 10–25 mg/kg, while l‑sulpiride is inactive [3], positions compound 1 as a non‑dopaminergic anticonvulsant probe. It can be employed in seizure models to dissect pathways independent of D2 receptor blockade.

Sigma‑Binding Controls for Radioligand Displacement Assays

Compound 1 displaces [3H]‑di‑o‑tolylguanidine from sigma receptors at micromolar concentrations, whereas its epimer (compound 13) shows an IC50 of 0.3 μM [3]. This differential affinity allows the compound to be used as a low‑affinity control in sigma‑1/sigma‑2 receptor binding studies, helping validate assay specificity.

Quote Request

Request a Quote for 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.